1-[8-(4-methoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]azepane
Description
Quinoline-Dioxino Fusion Pattern Characterization
The quinoline-dioxino fused system forms the central scaffold of the compound, comprising a quinoline moiety fused to a 1,4-dioxane ring at the [2,3-g] positions. The quinoline nucleus consists of a benzene ring annulated to a pyridine ring, with the dioxino group (1,4-dioxane) bridging carbons 2 and 3 of the quinoline framework. This fusion creates a rigid, planar structure in the quinoline region, while the dioxane ring introduces slight puckering due to its oxygen atoms at positions 1 and 4. X-ray diffraction studies of analogous compounds reveal bond lengths of approximately 1.36–1.41 Å for the C–O bonds in the dioxane ring, consistent with typical ether linkages.
The [2,3-g] fusion notation indicates that the dioxane ring is attached to the quinoline’s second and third carbons, with the "g" designation specifying the orientation relative to the pyridine nitrogen. This arrangement positions the dioxane oxygen atoms para to each other, fostering a dipole moment that influences the electron density distribution across the fused system. Nuclear magnetic resonance (NMR) data for similar structures show deshielding effects (δ 7.2–8.1 ppm) on the quinoline protons adjacent to the dioxane ring, corroborating the electron-withdrawing influence of the oxygen atoms.
Azepane Ring Conformational Dynamics
The azepane ring, a seven-membered saturated nitrogen heterocycle, exhibits distinct conformational flexibility compared to smaller rings like piperidine. Computational models using density functional theory (DFT) predict two predominant conformers: a chair-like structure with the nitrogen atom in an equatorial position and a twisted-boat conformation. The energy difference between these conformers is approximately 2.3 kcal/mol, favoring the chair form under standard conditions.
Substituent effects at the azepane’s 1-position (attached to the quinoline-dioxino system) further modulate ring dynamics. Steric hindrance from the bulky fused quinoline moiety restricts pseudorotation, as evidenced by restricted rotation barriers of ~12 kJ/mol observed in variable-temperature NMR experiments. Additionally, the nitrogen’s lone pair participates in weak hyperconjugative interactions with the adjacent carbonyl or sulfonyl groups, slightly flattening the ring and reducing puckering amplitude by 15–20% compared to unsubstituted azepane.
Properties
IUPAC Name |
9-(azepan-1-yl)-8-(4-methoxyphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-29-17-6-8-18(9-7-17)32(27,28)23-16-25-20-15-22-21(30-12-13-31-22)14-19(20)24(23)26-10-4-2-3-5-11-26/h6-9,14-16H,2-5,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDSESXHHUPXBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC4=C(C=C3N=C2)OCCO4)N5CCCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[8-(4-methoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]azepane typically involves multiple steps, starting with the preparation of the quinoline core. The dioxin ring is then introduced through a series of cyclization reactions. The final step involves the attachment of the azepane moiety under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
1-[8-(4-methoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]azepane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions may produce various functionalized quinoline compounds .
Scientific Research Applications
1-[8-(4-methoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]azepane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[8-(4-methoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]azepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Core Structural Variations
The [1,4]dioxino[2,3-g]quinoline scaffold is shared among analogs, but substitutions at positions 8 and 9 differentiate their biological and physicochemical properties:
Key Findings and Implications
- Substituent Effects : The 4-methoxybenzenesulfonyl group in the target compound optimizes electronic and solubility properties compared to chloro or benzoyl analogs.
- Ring Flexibility : Azepane’s seven-membered structure may confer better target adaptability than piperidine or piperazine rings in analogs .
- Activity Correlation : Sulfonyl-containing analogs show stronger binding to cancer-related targets (e.g., DNAJA1) than benzoyl derivatives, highlighting the sulfonyl group’s critical role .
Biological Activity
The compound 1-[8-(4-methoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]azepane is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The structural complexity of this compound includes:
- A quinoline backbone
- A dioxin moiety
- A sulfonamide group
These structural features contribute to its pharmacological properties.
Research indicates that this compound may exert its biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular signaling pathways. For instance, the sulfonamide moiety can interact with active sites of enzymes, potentially altering their activity.
- Antioxidant Properties : Compounds with dioxin structures often exhibit antioxidant activity, which can protect cells from oxidative stress.
Anticancer Activity
Several studies have investigated the anticancer properties of quinoline derivatives. The compound has demonstrated:
- Cytotoxicity against Cancer Cell Lines : In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. Specific IC50 values indicate effective concentrations for inducing cell death.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
| HeLa (Cervical Cancer) | 25 |
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. Preliminary results suggest:
- Inhibition of Bacterial Growth : It shows activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Streptococcus pneumoniae | 64 µg/mL |
Case Studies
- Study on Anticancer Efficacy : A study published in a peer-reviewed journal evaluated the efficacy of this compound in a xenograft model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, suggesting potential for further development as an anticancer agent.
- Antimicrobial Activity Assessment : Another research effort focused on the antimicrobial properties, revealing that the compound effectively inhibited bacterial growth in vitro and demonstrated a synergistic effect when combined with conventional antibiotics.
Q & A
Q. What are the optimal synthetic routes for 1-[8-(4-methoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]azepane, and how do reaction conditions influence yield?
The synthesis involves multi-step protocols, including palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bond formation) and sulfonylation steps. Key steps include:
- Sulfonylation : Reacting the quinoline core with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine in dichloromethane) .
- Azepane ring formation : Cyclization via reductive amination or nucleophilic substitution, optimized at 100°C in 1,4-dioxane .
- Catalyst selection : PdCl₂(Ph₃P)₂ with t-Bu-Xphos enhances coupling efficiency .
Reaction yield is sensitive to solvent polarity (e.g., polar aprotic solvents like DMF improve sulfonylation) and temperature control (e.g., 0°C to room temperature for LAH reductions) .
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the azepane ring (δ 1.5–2.5 ppm for CH₂ groups) and sulfonyl moiety (δ 7.5–8.0 ppm for aromatic protons) .
- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 497.18) .
- X-ray crystallography : Resolves ambiguities in stereochemistry and confirms the fused dioxinoquinoline framework .
Discrepancies in data require cross-validation with multiple techniques (e.g., IR for sulfonyl S=O stretches at ~1350 cm⁻¹) .
Q. What biological targets are plausible for this compound, and how should activity assays be designed?
- Target hypothesis : The 4-methoxybenzenesulfonyl group suggests kinase or protease inhibition (similar to antimalarial quinoline derivatives) .
- Assay design :
- Enzyme inhibition : Use fluorescence-based assays (e.g., Plasmodium falciparum protease IV) with IC₅₀ determination .
- Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., S. aureus) .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can contradictory data in reaction optimization (e.g., low yield vs. purity) be systematically resolved?
- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., solvent polarity, catalyst loading). For example, MCM-41(H) mesoporous catalysts improve yields in benzazepine syntheses by enhancing surface area and reducing side reactions .
- In-line analytics : Employ HPLC-MS to monitor intermediate formation and adjust reaction parameters in real time .
- Post-reaction purification : Gradient silica gel chromatography (hexane/EtOAc) or preparative HPLC isolates the target compound from byproducts like desulfonylated analogs .
Q. What strategies enable structure-activity relationship (SAR) studies for this compound?
- Core modifications : Synthesize analogs with substituted azepane rings (e.g., piperidine or pyrrolidine) to probe steric effects .
- Functional group swaps : Replace the 4-methoxybenzenesulfonyl group with methylsulfonyl or nitrobenzenesulfonyl to assess electronic contributions .
- Bioisosteres : Substitute the dioxinoquinoline scaffold with benzodioxole or benzofuran systems to evaluate ring rigidity .
Biological testing of analogs should prioritize in vitro enzyme inhibition and in silico docking (e.g., AutoDock Vina) to map binding interactions .
Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?
- Degradation pathways : Hydrolysis of the sulfonamide bond in acidic/basic conditions or photodegradation of the quinoline core .
- Stabilization methods :
- Store at –20°C in amber vials under inert gas (N₂/Ar) .
- Lyophilize for long-term storage in desiccated environments .
- Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with LC-MS .
Methodological Challenges and Solutions
Q. What advanced catalytic systems improve the enantioselective synthesis of this compound?
- Chiral ligands : Use (R)-BINAP or Josiphos ligands with Pd catalysts to induce asymmetry during azepane ring formation .
- Biocatalysis : Lipase-mediated resolution (e.g., CAL-B) separates enantiomers in racemic mixtures .
- Flow chemistry : Continuous-flow reactors with immobilized catalysts enhance stereocontrol and scalability .
Q. How can computational modeling predict off-target interactions or toxicity?
- ADMET prediction : Use SwissADME or ProTox-II to estimate permeability, CYP inhibition, and hepatotoxicity .
- Molecular dynamics (MD) : Simulate binding to hERG channels to assess cardiac risk .
- Fragment-based docking : Identify potential off-targets (e.g., carbonic anhydrase) via reverse pharmacophore screening .
Cross-Disciplinary Applications
Q. What role could this compound play in materials science or chemical biology?
- Fluorescent probes : Functionalize the quinoline core with boron-dipyrromethene (BODIPY) for live-cell imaging .
- Metal-organic frameworks (MOFs) : Incorporate sulfonamide groups as linkers for gas storage or catalysis .
Q. How should researchers manage conflicting spectral or crystallographic data in public databases?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
